molecular formula C284H432N84O79S7 B549124 抑溶酶蛋白 CAS No. 9087-70-1

抑溶酶蛋白

货号: B549124
CAS 编号: 9087-70-1
分子量: 6511 g/mol
InChI 键: ZPNFWUPYTFPOJU-VTZMWSDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Antilysin, also known as Aprotinin, is a serine protease inhibitor . It primarily targets proteolytic enzymes including chymotrypsin, kallikrein, plasmin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and immune response.

Mode of Action

Aprotinin functions by inhibiting serine proteases . It binds to these enzymes and prevents them from breaking down proteins, thereby controlling the proteolytic activity within the system. For instance, it inhibits the formation of factor XIIa by inhibiting kallikrein, thereby affecting the intrinsic pathway of coagulation and fibrinolysis .

Biochemical Pathways

The action of Aprotinin affects several biochemical pathways. By inhibiting serine proteases, it impacts the coagulation cascade and the fibrinolytic system . This results in reduced blood loss during surgeries, as these systems are responsible for blood clotting and dissolution of clots, respectively .

Result of Action

The primary result of Aprotinin’s action is the reduction of blood loss during and after surgery . By inhibiting enzymes involved in blood clotting and clot dissolution, it helps maintain hemostasis (stable blood conditions) during surgical procedures. This reduces the risk of complications associated with excessive blood loss and the need for blood transfusion .

化学反应分析

属性

CAS 编号

9087-70-1

分子式

C284H432N84O79S7

分子量

6511 g/mol

IUPAC 名称

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1

InChI 键

ZPNFWUPYTFPOJU-VTZMWSDISA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

手性 SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

规范 SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

外观

Lyophilized solid powder

Key on ui application

Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin.

沸点

N/A

颜色/形态

Clear, colorless

熔点

>100 °C

Key on ui other cas no.

9035-81-8
9087-70-1

物理描述

White powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

纯度

>99%

序列

RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51)

溶解度

Soluble in water

储存

-20°C

同义词

Antilysin
Aprotinin
Basic Pancreatic Trypsin Inhibitor
Bovine Kunitz Pancreatic Trypsin Inhibitor
Bovine Pancreatic Trypsin Inhibitor
BPTI, Basic Pancreatic Trypsin Inhibitor
Contrical
Contrykal
Dilmintal
Inactivator, Kallikrein-Trypsin
Iniprol
Kallikrein Trypsin Inactivator
Kallikrein-Trypsin Inactivator
Kontrikal
Kontrykal
Kunitz Pancreatic Trypsin Inhibitor
Pulmin
Traskolan
Trasylol
Trypsin Inhibitor, Basic, Pancreatic
Trypsin Inhibitor, Kunitz, Pancreatic
Zymofren

产品来源

United States
Customer
Q & A

Q1: How does aprotinin interact with its target enzymes?

A1: Aprotinin forms tight, reversible, equimolar complexes with its target serine proteases, primarily trypsin, chymotrypsin, plasmin, and kallikrein. This interaction occurs through a "lock-and-key" mechanism where the aprotinin molecule binds to the active site of the enzyme, effectively blocking its catalytic activity. [, ]

Q2: What are the downstream effects of aprotinin's protease inhibition?

A2: Aprotinin's inhibition of plasmin leads to reduced fibrinolysis, thereby promoting blood clot stability. [] Its inhibition of kallikrein disrupts the kallikrein-kinin system, potentially impacting inflammation, coagulation, and fibrinolysis. [, ]

Q3: What is the molecular formula and weight of aprotinin?

A3: Aprotinin has a molecular formula of C284H432N84O79S7 and a molecular weight of approximately 6.5 kDa. [, ]

Q4: Is there any spectroscopic data available for aprotinin?

A4: While specific spectroscopic data is not provided in the given articles, its structure has been elucidated using X-ray crystallography, revealing a compact, pear-shaped molecule. This structure contributes to aprotinin's high stability against denaturation by heat, pH changes, organic solvents, and proteolytic degradation. [, ]

Q5: Does aprotinin exhibit any catalytic properties itself?

A5: Aprotinin is a protease inhibitor, meaning it blocks the activity of other enzymes. It does not possess intrinsic catalytic activity. []

Q6: What are the primary clinical applications of aprotinin?

A6: Historically, aprotinin was widely used in cardiac surgery, particularly during cardiopulmonary bypass, to reduce blood loss and transfusion requirements. [, , , ] It has also been investigated for use in liver transplantation, orthopedic surgery, and other procedures with high bleeding risk. [, , ]

Q7: Have any computational studies been conducted on aprotinin?

A7: While specific computational studies are not mentioned in these articles, the availability of its crystal structure enables molecular modeling and simulation studies to further understand its interactions with target enzymes and design novel analogs. [, ]

Q8: How do modifications to aprotinin's structure affect its activity and selectivity?

A8: Researchers have explored modifying aprotinin's structure to improve its pharmacological properties. For example, substituting specific amino acids in the active site or backbone can alter its potency and selectivity towards different proteases. [, ]

Q9: What strategies have been investigated to improve aprotinin's stability, solubility, or bioavailability?

A9: Conjugating aprotinin to polymers like polyethylene glycol (PEG) or succinylated gelatin has shown promise in enhancing its pharmacokinetic properties, including increasing its half-life and reducing kidney accumulation. [, ]

Q10: What are the current regulatory guidelines concerning aprotinin use?

A10: Due to safety concerns, aprotinin was temporarily withdrawn from the market in several countries. While reintroduced in some regions, its use remains restricted and requires careful consideration of its risk-benefit profile. [, , ]

Q11: How is aprotinin absorbed, distributed, metabolized, and excreted in the body?

A11: Aprotinin is primarily administered intravenously and exhibits a short half-life. It undergoes metabolism in the kidneys and is mainly eliminated through renal excretion. Dosage adjustments may be necessary for patients with renal insufficiency. [, ]

Q12: How does aprotinin's in vivo activity translate to its clinical efficacy?

A12: While aprotinin effectively reduces bleeding in various clinical settings, its use has been associated with potential adverse effects, including an increased risk of mortality, myocardial infarction, stroke, and renal dysfunction. [, , , ] This complex risk-benefit profile necessitates careful patient selection and monitoring.

Q13: What in vitro models have been used to study aprotinin's effects?

A13: In vitro studies using purified enzymes, plasma samples, and cell cultures have been instrumental in elucidating aprotinin's mechanism of action, inhibitory profile, and effects on coagulation and fibrinolysis. [, , ]

Q14: What animal models have been employed in aprotinin research?

A14: Researchers have utilized various animal models, including pigs, rats, dogs, and monkeys, to investigate the effects of aprotinin on bleeding, organ function, and potential toxicity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。